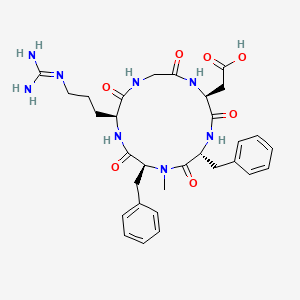

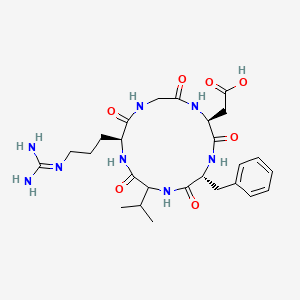

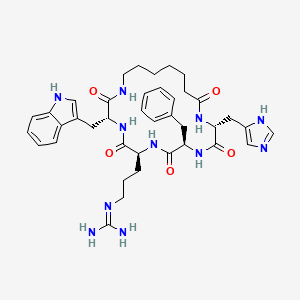

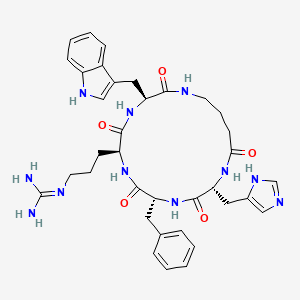

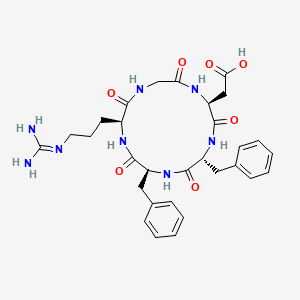

c(Arg-Gly-Asp-D-Phe-Val)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé Cyclo(Arg-Gly-Asp-D-Phe-Val) est un puissant inhibiteur de l’adhésion cellulaire et est connu pour sa capacité à inhiber l’adhésion des cellules tumorales aux substrats de laminine et de vitronectine . Ce composé a été largement étudié pour ses applications dans la recherche et le traitement du cancer en raison de ses propriétés antiangiogéniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Cyclo(Arg-Gly-Asp-D-Phe-Val) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique en croissance ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : Les acides aminés sont couplés à la résine à l’aide de réactifs de couplage tels que le HBTU ou le DIC.

Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés à l’aide de TFA.

Cyclisation : Le peptide linéaire est cyclisé pour former la structure cyclique, souvent en utilisant des méthodes de cyclisation tête-à-queue.

Méthodes de production industrielle

La production industrielle de Cyclo(Arg-Gly-Asp-D-Phe-Val) suit des principes similaires à ceux de la synthèse en laboratoire, mais à une plus grande échelle. Le processus est optimisé pour l’efficacité et le rendement, impliquant souvent des synthétiseurs peptidiques automatisés et des techniques de purification à grande échelle telles que la HPLC .

Analyse Des Réactions Chimiques

Types de réactions

Cyclo(Arg-Gly-Asp-D-Phe-Val) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du peptide, modifiant potentiellement son activité biologique.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les liaisons disulfure au sein du peptide.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le peptide.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.

Agents réducteurs : Dithiothréitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Réactifs de substitution : Divers agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut entraîner le clivage des liaisons disulfure .

Applications de la recherche scientifique

Cyclo(Arg-Gly-Asp-D-Phe-Val) a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la cyclisation des peptides.

Biologie : Investigué pour son rôle dans l’adhésion, la migration et la prolifération cellulaires.

Médecine : Exploré pour son potentiel en thérapie anticancéreuse, en particulier pour inhiber l’angiogenèse et la croissance tumorale.

Industrie : Utilisé dans le développement de systèmes d’administration de médicaments et de biomatériaux.

Applications De Recherche Scientifique

Cyclo(Arg-Gly-Asp-D-Phe-Val) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

Biology: Investigated for its role in cell adhesion, migration, and proliferation.

Medicine: Explored for its potential in cancer therapy, particularly in inhibiting angiogenesis and tumor growth.

Industry: Utilized in the development of drug delivery systems and biomaterials.

Mécanisme D'action

Le mécanisme d’action du Cyclo(Arg-Gly-Asp-D-Phe-Val) implique son interaction avec les intégrines, en particulier les intégrines αvβ3 et αvβ5. En se liant à ces intégrines, le composé inhibe leur interaction avec les protéines de la matrice extracellulaire telles que la vitronectine. Cette inhibition perturbe l’adhésion, la migration et l’angiogenèse cellulaires, ce qui entraîne une réduction de la croissance et de la métastase tumorales .

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclo(Arg-Gly-Asp-D-Phe-Cys) : Un autre peptide cyclique présentant des propriétés de liaison aux intégrines similaires.

Cyclo(Arg-Gly-Asp-D-Phe-Ser) : Une variante avec un résidu sérine au lieu de la valine, affectant son affinité de liaison et son activité biologique.

Unicité

Cyclo(Arg-Gly-Asp-D-Phe-Val) est unique en raison de sa séquence et de sa structure cycliques spécifiques, qui confèrent une grande stabilité et une sélectivité pour la liaison aux intégrines. Cela le rend particulièrement efficace pour inhiber l’angiogenèse et l’adhésion des cellules tumorales par rapport à d’autres composés similaires .

Propriétés

Formule moléculaire |

C26H38N8O7 |

|---|---|

Poids moléculaire |

574.6 g/mol |

Nom IUPAC |

2-[(2S,5R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21?/m0/s1 |

Clé InChI |

YYQUWEHEBOMRPH-YQMJFVBQSA-N |

SMILES isomérique |

CC(C)C1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |

SMILES canonique |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[2-[N-(2-benzoxazolyl)-N-methylamino]ethoxy]benzyl]-2,4-thiazolidinedione](/img/structure/B10847194.png)

![N-(1-phenylpropan-2-yl)tetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaen-15-amine](/img/structure/B10847215.png)

![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847219.png)

![c[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847235.png)

![(1r,2r,4s,5r)-2-(Benzo[b]thiophen-5-Yl)methyl-1,4,5-Trihydroxy-3-Oxocyclohexane-1-Carboxylic Acid](/img/structure/B10847244.png)

![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)